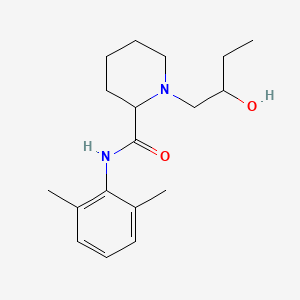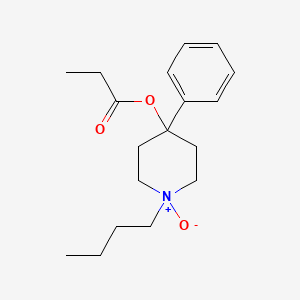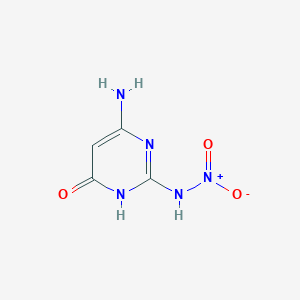
Arsonic acid, (1,1'-biphenyl)-2-YL-, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arsonic acid, (1,1’-biphenyl)-2-YL-, monosodium salt is an organoarsenic compound that features a biphenyl group bonded to an arsonic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of arsonic acid, (1,1’-biphenyl)-2-YL-, monosodium salt typically involves the reaction of biphenyl derivatives with arsenic-containing reagents. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of aryl halides with arylboronic acids in the presence of a palladium catalyst and a base . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Arsonic acid, (1,1’-biphenyl)-2-YL-, monosodium salt can undergo various chemical reactions, including:
Oxidation: The arsonic acid moiety can be oxidized to form arsonate derivatives.
Reduction: Reduction reactions can convert the arsonic acid group to arsine derivatives.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (for nitration), halogens (for halogenation), and sulfuric acid (for sulfonation).
Major Products
Oxidation: Arsonate derivatives.
Reduction: Arsine derivatives.
Substitution: Various substituted biphenyl derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Arsonic acid, (1,1’-biphenyl)-2-YL-, monosodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism of action of arsonic acid, (1,1’-biphenyl)-2-YL-, monosodium salt involves its interaction with molecular targets and pathways. In biological systems, the compound can interact with proteins and enzymes, potentially inhibiting their activity. The biphenyl group may facilitate binding to hydrophobic pockets in target molecules, while the arsonic acid moiety can form covalent bonds with nucleophilic residues, such as cysteine thiols .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylarsenic acid: Similar structure but lacks the biphenyl group.
Arsanilic acid: Contains an amino group instead of the biphenyl moiety.
Roxarsone: An organoarsenic compound with a different aromatic substituent.
Uniqueness
The biphenyl moiety enhances the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
63992-35-8 |
|---|---|
Molekularformel |
C12H10AsNaO3 |
Molekulargewicht |
300.12 g/mol |
IUPAC-Name |
sodium;hydroxy-(2-phenylphenyl)arsinate |
InChI |
InChI=1S/C12H11AsO3.Na/c14-13(15,16)12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H,(H2,14,15,16);/q;+1/p-1 |
InChI-Schlüssel |
ONCSSBGLXRGGAV-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2[As](=O)(O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,1'-(3-Phenylpyrido[2,3-b]pyrazine-1,4-diyl)di(ethan-1-one)](/img/structure/B14489532.png)
![1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine](/img/structure/B14489548.png)
![(5E)-5-[(4-Ethylphenyl)imino]furan-2(5H)-one](/img/structure/B14489557.png)



![N-[(2-Sulfanylethyl)carbamoyl]butanamide](/img/structure/B14489581.png)
![4-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]aniline](/img/structure/B14489586.png)


